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molecular formula C11H15ClO B8773478 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE CAS No. 16214-14-5

4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE

Cat. No. B8773478
M. Wt: 198.69 g/mol
InChI Key: SZDNVAYLSFZKJM-UHFFFAOYSA-N
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Patent
US04435397

Procedure details

Hydrochloric acid gas is bubbed into a mixture of 55 g of o-isopropylanisole, 35 g of formaline and 9 g of zinc chloride with ice cooling and stirring for hours. The reaction mixture is added to ice water and the mixture is extracted with ether to give 70 g of crude 3-isopropyl-4-methoxybenzyl chloride. Potassium cyanide (26 g) is added to 400 ml of acetonitrile, 100 mg of 18-crown 6 is added thereto, and the benzyl chloride compound obtained above is dropped thereinto with refluxing and stirring. After the dropping is completed, the mixture is heated to reflux for ten hours with stirring. The reaction solution is then concentrated in vacuo, water is added to the concentrate, and the mixture is extracted with ether. The resulting extract is purified by subjecting to a distillation in vacuo to give 40 g of 3-isopropyl-4-methoxybenzyl cyanide, boiling point under 1 mm Hg 120°-125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])([CH3:4])[CH3:3].[CH2:13]=O>[Cl-].[Zn+2].[Cl-]>[CH:2]([C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][C:6]=1[O:11][CH3:12])[CH2:13][Cl:1])([CH3:4])[CH3:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)OC
Name
Quantity
35 g
Type
reactant
Smiles
C=O
Name
Quantity
9 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring for hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(CCl)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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